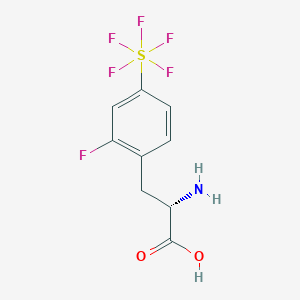
2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine is a fluorinated amino acid derivative characterized by the presence of a pentafluorosulfanyl group (-SF5) and a fluorine atom on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine typically involves multiple steps, starting with the preparation of the pentafluorosulfanyl group. One common approach is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-fluoro-4-nitrobenzene is reacted with a pentafluorosulfanyl anion source
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom and the pentafluorosulfanyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Typical reducing agents include tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Electrophilic substitution may involve Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may use strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of amines.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study protein interactions and enzyme activities due to its unique structural features.
Industry: The compound's unique properties make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine exerts its effects depends on its molecular targets and pathways. The fluorine and pentafluorosulfanyl groups can influence the compound's binding affinity to biological targets, potentially altering enzyme activities or receptor interactions. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)-DL-phenylalanine
2-Fluoro-4-(pentafluoroethyl)-DL-phenylalanine
2-Fluoro-4-(heptafluoropropyl)-DL-phenylalanine
Uniqueness: 2-Fluoro-4-(pentafluorosulfanyl)-DL-phenylalanine stands out due to the presence of the pentafluorosulfanyl group, which imparts unique electronic and steric properties compared to other fluorinated phenylalanine derivatives. This can lead to distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(2S)-2-amino-3-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F6NO2S/c10-7-4-6(19(11,12,13,14)15)2-1-5(7)3-8(16)9(17)18/h1-2,4,8H,3,16H2,(H,17,18)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSFGUGVVDWOJU-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














